2-aminoprop-1-ene-1,1,3-tricarbonitrile

Catalog No.
S583685
CAS No.
868-54-2
M.F
C6H4N4
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminoprop-1-ene-1,1,3-tricarbonitrile

CAS Number

868-54-2

Product Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile

IUPAC Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2

InChI Key

BNHGNFYPZNDLAF-UHFFFAOYSA-N

SMILES

C(C#N)C(=C(C#N)C#N)N

Synonyms

1,1,3-tricyano-2-amino-1-propene, Malononitrile dimer, TRIAP, U-9189

Canonical SMILES

C(C#N)C(=C(C#N)C#N)N

The exact mass of the compound 2-Amino-1-propene-1,1,3-tricarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77901. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminoprop-1-ene-1,1,3-tricarbonitrile (CAS 868-54-2), also known as malononitrile dimer, is a multifunctional organic intermediate widely recognized for its utility in constructing complex molecules. Formed by the base-catalyzed dimerization of malononitrile, this crystalline solid possesses a unique structure with three nitrile groups, an amine group, and a reactive double bond. This arrangement makes it a valuable and frequently used building block for a diverse range of nitrogen-containing heterocyclic compounds, including pyridines and pyrazoles, which are significant scaffolds in medicinal chemistry and materials science. Its reactive methylene group also allows for condensation reactions to produce various dyes and pigments.

While 2-aminoprop-1-ene-1,1,3-tricarbonitrile is synthesized from malononitrile, procuring the dimer directly is critical for syntheses requiring a stable, well-defined C6N4 building block. Using malononitrile as a substitute requires in-situ dimerization, which introduces process variables, potential side reactions, and the need for basic catalysts that may be incompatible with other reagents in a one-pot synthesis. The dimer's defined structure and distinct reactivity profile provide a more reproducible and direct pathway to complex heterocyclic systems and functional materials, avoiding the complexities of controlling the initial dimerization step. Therefore, for reactions specifically designed to leverage the dimer's unique enamine-nitrile framework, such as the synthesis of certain highly substituted pyridines, direct substitution with its monomer precursor is often synthetically unviable and fails to produce the desired outcome predictably.

Precursor Suitability: Enables Regioselective Synthesis of Functionalized Pyridines Not Accessible with Simpler Nitriles

In the synthesis of substituted nicotinonitriles, 2-aminoprop-1-ene-1,1,3-tricarbonitrile acts as a bulky C-nucleophile that enables regioselective substitution. When reacted with 4-methyl-2,6-dichloronicotinonitrile in the presence of triethylamine, the reaction proceeds with complete selectivity, substituting only the chlorine atom at the C6 position to yield the target product in 70.5% yield. The chlorine at the more sterically hindered C2 position remains unreacted. This demonstrates the dimer's utility in achieving specific substitution patterns that would be difficult or impossible using a smaller, less sterically demanding nucleophile like the malononitrile anion, which could lead to mixtures of products.

Evidence DimensionProduct Yield and Regioselectivity
Target Compound Data70.5% yield of the single, C6-substituted isomer.
Comparator Or BaselinePlausible reaction of a less bulky nitrile anion (e.g., from malononitrile) which would likely lead to a mixture of C2 and C6 substituted products due to reduced steric hindrance, compromising yield and purity.
Quantified DifferenceAchieves high regioselectivity (C6 vs. C2 substitution) and a documented 70.5% yield for the desired isomer.
ConditionsReaction of 4-methyl-2,6-dichloronicotinonitrile with 2-aminoprop-1-ene-1,1,3-tricarbonitrile and Et3N in boiling acetonitrile for 10.5 hours.

For synthesizing precisely substituted pyridine scaffolds, this compound offers a predictable, high-yield route to a specific isomer, reducing complex purification steps and improving process efficiency.

Processability Advantage: Stable, Crystalline Solid for Controlled Synthesis vs. In-Situ Generation

2-Aminoprop-1-ene-1,1,3-tricarbonitrile is a stable, crystalline solid with a melting point of 171-173 °C. This physical property contrasts sharply with its precursor, malononitrile, which is a low-melting solid or liquid (mp ~30 °C) and is typically generated in-situ for dimerization. Procuring the pre-formed dimer eliminates the need for a separate, base-catalyzed dimerization step within the main reaction sequence. This enhances process control and reproducibility, as the starting material is well-defined and can be accurately weighed and introduced, avoiding variability associated with in-situ generation which can be sensitive to catalyst concentration, temperature, and reaction time.

Evidence DimensionPhysical State & Handling
Target Compound DataCrystalline solid, mp 171-173 °C.
Comparator Or BaselineMalononitrile: Low-melting solid (mp ~30°C), often requiring in-situ generation for dimerization, which introduces process variables.
Quantified DifferenceSolid at room temperature vs. liquid/low melting solid, allowing for direct use without an initial reaction step.
ConditionsStandard laboratory and industrial process conditions.

This simplifies reaction setup, improves batch-to-batch consistency, and de-risks processes where the conditions for malononitrile dimerization are incompatible with other sensitive reagents.

Regioselective Synthesis of Advanced Pyridine Intermediates

This compound is the right choice when the goal is to synthesize highly functionalized pyridines with a specific substitution pattern. Its steric bulk allows for selective reactions at less hindered positions on a pyridine ring, enabling the creation of complex intermediates for pharmaceuticals or agrochemicals with high yield and purity, thereby avoiding costly isomeric separation.

Reproducible Production of Nitrogen-Rich Heterocyclic Scaffolds

In process development and scale-up, where batch-to-batch consistency is paramount, using this stable, crystalline dimer is the preferred approach. It provides a reliable and direct entry point to diverse heterocyclic systems like pyrazoles, pyridazines, and pyrimidines, bypassing the process variability and potential side-reactions of in-situ dimerization from malononitrile.

XLogP3

-0.1

LogP

-0.13 (LogP)

Melting Point

171.5 °C

UNII

OC6G895YHN

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

868-54-2

Dates

Last modified: 08-15-2023

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